BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

ROCK2 inhibition Kinase selectivity Structure–activity relationship

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (molecular formula C₁₅H₁₈N₄O₂S, MW 318.40 g/mol, clogP ~2.09) belongs to the 1,3,4-oxadiazole-2-thioacetamide class, incorporating a 4-pyridinyl substituent at the oxadiazole C5 position and an N-cyclohexyl acetamide side chain linked via a thioether bridge. Its synthesis was first reported by Ebrahimi as part of a series of pyridyl- and cyclohexyl-substituted 1,3,4-oxadiazoles (compounds 6a–c) prepared via intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under neutral conditions, with structural confirmation by FT-IR, ¹H-NMR, and mass spectrometry.

Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
Cat. No. B5796266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Molecular FormulaC15H18N4O2S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C15H18N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,20)
InChIKeyLVBPLGPHYMGUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide – Core Chemical Identity and Compound Class Placement


N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (molecular formula C₁₅H₁₈N₄O₂S, MW 318.40 g/mol, clogP ~2.09) belongs to the 1,3,4-oxadiazole-2-thioacetamide class, incorporating a 4-pyridinyl substituent at the oxadiazole C5 position and an N-cyclohexyl acetamide side chain linked via a thioether bridge [1]. Its synthesis was first reported by Ebrahimi (2010) as part of a series of pyridyl- and cyclohexyl-substituted 1,3,4-oxadiazoles (compounds 6a–c) prepared via intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under neutral conditions, with structural confirmation by FT-IR, ¹H-NMR, and mass spectrometry [2]. Structurally, the compound is distinguished from the broader 1,3,4-oxadiazole-2-thioacetamide family by its N-cyclohexyl amide terminus, which modulates lipophilicity and hydrogen-bonding capacity relative to N-aryl or N-alkyl congeners and is a determinant of differential target engagement and pharmacokinetic behavior within this scaffold class [3].

Why N-Cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Cannot Be Casually Replaced by a Generic 1,3,4-Oxadiazole Analog


Substituting N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide with a different 1,3,4-oxadiazole-2-thioacetamide carries quantifiable risk because the N-substituent on the acetamide terminus is a primary driver of target potency, selectivity, and physicochemical profile. BindingDB data for close structural analogs reveal that replacing the N-cyclohexyl group with an N-(2-chlorophenyl) moiety shifts ROCK2 inhibitory activity from a completely inactive profile to an IC₅₀ of 1.99 μM, while an N-(4-methylthiazol-2-yl) substitution yields a 10-fold weaker IC₅₀ of 18.6 μM against the same target [1]. Furthermore, matched-pair analysis across the AstraZeneca compound collection demonstrates that the 1,3,4-oxadiazole regioisomer itself confers an order-of-magnitude lower lipophilicity (log D) and superior metabolic stability compared to the 1,2,4-oxadiazole isomer—meaning that even retaining the identical substituent pattern while changing the oxadiazole connectivity alters developability [2]. The target compound's N-cyclohexyl-4-pyridinyl combination represents a specific intersection of these critical structural variables; the quantitative evidence below demonstrates why interchange is not neutral.

Product-Specific Quantitative Evidence Guide: N-Cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide


N-Cyclohexyl vs. N-Aryl Substitution: Differential Impact on ROCK2 Kinase Inhibition

Within the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thioacetamide scaffold, the identity of the N-substituent on the acetamide profoundly modulates ROCK2 inhibitory potency. The N-(2-chlorophenyl) analog (BDBM39255) exhibits an IC₅₀ of 1.99 μM against human ROCK2, whereas the N-(4-methylthiazol-2-yl) analog (BDBM37909) is approximately 9.3-fold less potent with an IC₅₀ of 18.6 μM [1]. The N-cyclohexyl variant, by introducing a saturated cycloalkyl group, is predicted to occupy a distinct potency and selectivity space between these extremes based on steric and lipophilic considerations [2]. This differential is quantifiable and reproducible within the same assay platform (PubChem AID 644, TSRI Molecular Screening Center), underscoring that even conservative substitutions at the acetamide nitrogen yield order-of-magnitude potency shifts.

ROCK2 inhibition Kinase selectivity Structure–activity relationship

STAT3 Inhibitory Activity: N-Cyclohexyl Methoxyphenyl Analog Establishes Proof-of-Concept for Cyclohexyl-Containing 1,3,4-Oxadiazole Thioacetamides

The closest structurally characterized analog retaining the N-cyclohexyl acetamide moiety—N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide (BDBM43581)—demonstrates STAT3 inhibitory activity with an IC₅₀ of 1.87 μM [1]. This establishes that the N-cyclohexyl-1,3,4-oxadiazole-2-thioacetamide scaffold is competent for engaging the STAT3 protein–protein interaction domain, a validated oncology target. When the 5-(2-methoxyphenyl) group is replaced with a 5-(4-pyridinyl) substituent (as in the target compound), the electronic character of the oxadiazole ring is altered by the electron-withdrawing pyridine, which is expected to modulate binding affinity and introduce additional hydrogen-bonding capacity at the STAT3 SH2 domain [2]. This represents a quantifiable differentiation pathway: the target compound combines the STAT3-competent N-cyclohexyl acetamide with a pyridinyl heterocycle that offers a distinct electrostatic and hydrogen-bonding profile relative to the methoxyphenyl comparator.

STAT3 inhibition Anticancer N-cyclohexyl pharmacophore

Antimicrobial Baseline of the Thiol Precursor: Quantitative MIC and Antioxidant Data for the 5-(4-Pyridinyl)-1,3,4-oxadiazole-2-thiol Core

The synthetic precursor 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (CAS 15264-63-8, Compound 3n) has been quantitatively characterized for antimicrobial and antioxidant activity. Against Escherichia coli, it exhibits an MIC of 8 μg/mL, and against Staphylococcus epidermidis, an MIC of 4 μg/mL [1]. Its antioxidant capacity, measured by the DPPH free radical-scavenging assay, yields an IC₅₀ of 17.47 μM [1]. The target compound N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is the S-alkylated derivative of this thiol, where the free –SH group is capped with an N-cyclohexyl acetamide moiety. This chemical modification eliminates the thiol tautomerism (thiol–thione equilibrium) present in the precursor, which is known to influence metal-chelating antioxidant mechanisms and nonspecific protein reactivity [2]. The thiol precursor data thus provide a quantitative activity floor while the target compound's blocked thiol confers a distinct reactivity and selectivity profile relevant to target-based screening applications.

Antimicrobial Antioxidant DPPH assay MIC

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomerism: Order-of-Magnitude Lipophilicity Reduction Confers Developability Advantage

The target compound incorporates a 1,3,4-oxadiazole ring rather than the alternative 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis of the AstraZeneca compound collection by Boström et al. (2012) demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. Concomitantly, the 1,3,4-oxadiazole isomers show superior metabolic stability, reduced hERG inhibition, and improved aqueous solubility [1]. For the target compound, the 1,3,4-oxadiazole connectivity (oxygen at position 1, nitrogens at positions 3 and 4) provides stronger hydrogen-bond acceptor capacity at N3 and N4 compared to the 1,2,4 arrangement, directly contributing to the lower log D and enhanced solubility [2]. This is a regioisomer-level differentiation that applies regardless of the N-cyclohexyl or 4-pyridinyl substitution pattern.

Lipophilicity Metabolic stability Oxadiazole regioisomerism Drug-likeness

Herbicidal Activity Profile: Pyridine-Containing 1,3,4-Oxadiazole-2-Thioacetamides Exhibit Growth Inhibition but No Fungicidal Activity

Fan et al. (2004) systematically evaluated a series of 5-(pyridin-3′-yl- or 4′-yl-)-1,3,4-oxadiazole-2-thioacetamides for fungicidal and herbicidal activity. Bioassay results indicated that all synthesized compounds in this series lacked fungicidal activity; however, select derivatives (e.g., B1-6) demonstrated satisfactory growth inhibition against Echinochloa crusgalli (barnyard grass) and Brassica napus (rapeseed) [1]. Pot examination via soil treatment revealed that compounds B1-4 and B1-6 caused distinct phototoxicity symptoms in Brassica napus—leaf curl and marginal scorch—despite limited fresh weight inhibition [1]. The target compound, with its N-cyclohexyl substituent replacing the N-aryl or N-alkyl groups in the Fan series, is positioned within this herbicidal activity space; the cyclohexyl group's steric bulk and lipophilicity may modulate phloem mobility and target-site delivery relative to the reported comparators [2].

Agrochemical Herbicidal activity Phytotoxicity Growth inhibition

Best Research and Industrial Application Scenarios for N-Cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide


Kinase Inhibitor Lead Discovery: ROCK2-Focused Screening Libraries

The target compound is well-suited for inclusion in ROCK2-focused screening libraries as a structural probe for the N-substituent SAR dimension. BindingDB data demonstrate that the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thioacetamide core is competent for ROCK2 engagement, with N-substituent identity driving potency across a ≥10-fold range (IC₅₀ 1.99 μM to 18.6 μM) [1]. The N-cyclohexyl variant fills a critical gap between aromatic (N-phenyl) and heteroaromatic (N-thiazolyl) substitution, enabling systematic exploration of cycloalkyl steric and lipophilic effects on kinase selectivity. Procurement of this specific compound, rather than a generic oxadiazole thioacetamide, ensures coverage of the saturated cycloalkyl chemical space within the ROCK2 SAR series.

STAT3 Pathway Antagonist Development: Cyclohexyl-Containing 1,3,4-Oxadiazole Scaffold Optimization

The N-cyclohexyl-1,3,4-oxadiazole-2-thioacetamide substructure has demonstrated STAT3 inhibitory activity (IC₅₀ = 1.87 μM for the 5-(2-methoxyphenyl) analog BDBM43581) [2]. The target compound replaces the 5-(2-methoxyphenyl) group with a 5-(4-pyridinyl) moiety, introducing a basic nitrogen capable of participating in hydrogen-bonding or salt-bridge interactions at the STAT3 SH2 domain phosphotyrosine-binding pocket. This compound should be prioritized in STAT3 inhibitor programs that seek to exploit pyridinyl-mediated binding interactions while retaining the STAT3-competent N-cyclohexyl acetamide pharmacophore, particularly where the methoxyphenyl prototype has shown insufficient potency or solubility.

Agrochemical Lead Generation: Herbicidal 1,3,4-Oxadiazole-2-Thioacetamide Scaffold Exploration

The Fan et al. (2004) study established that 5-(pyridin-4′-yl)-1,3,4-oxadiazole-2-thioacetamides exhibit selective herbicidal growth inhibition (E. crusgalli, B. napus) with accompanying phototoxicity symptoms, while lacking fungicidal activity [3]. The target compound, with its unique N-cyclohexyl substitution, provides a novel entry point for agrochemical SAR studies aimed at improving phloem mobility and target-site delivery through modulation of lipophilicity (clogP ~2.09). Procurement of this specific derivative enables direct comparison with the N-aryl and N-alkyl congeners from the Fan series, facilitating rational optimization of herbicidal potency and crop selectivity.

Physicochemical Developability Benchmarking: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched-Pair Studies

The Boström et al. (2012) matched-pair analysis provides class-level evidence that 1,3,4-oxadiazoles systematically outperform 1,2,4-oxadiazoles on log D (~10-fold reduction), metabolic stability, hERG inhibition, and aqueous solubility [4]. The target compound (clogP ~2.09, TPSA 67.23 Ų, 6 HBA, 1 HBD, 6 rotatable bonds) [5] falls within favorable drug-like property space (Lipinski Rule of 5 compliant) and can serve as a benchmark compound for head-to-head developability comparisons against 1,2,4-oxadiazole regioisomers bearing identical N-cyclohexyl and 4-pyridinyl substituents. Procurement of this specific 1,3,4-oxadiazole isomer is essential for conducting rigorous matched-pair developability profiling.

Quote Request

Request a Quote for N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.